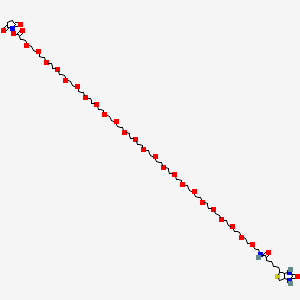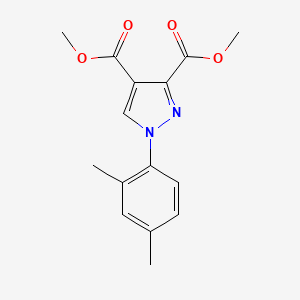
NHS-PEG24-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHS-PEG24-biotin is a compound widely used in biotinylation reactions. It consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer, which is further connected to an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines to form stable amide bonds, making it a valuable tool in various biochemical and biotechnological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG24-biotin involves the conjugation of biotin to a PEG spacer, followed by the activation of the terminal end with an NHS ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The PEG spacer imparts water solubility and flexibility to the biotinylated molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
NHS-PEG24-biotin primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: The reaction typically occurs at pH 7-9 in an aqueous buffer or organic solvent like DMF or DMSO.
Major Products: The primary product is a biotinylated molecule with a stable amide bond
Aplicaciones Científicas De Investigación
NHS-PEG24-biotin is extensively used in various scientific research fields:
Chemistry: It is used in labeling and cross-linking reactions to study molecular interactions.
Biology: It aids in the biotinylation of proteins and peptides for detection and purification purposes.
Medicine: It is employed in the development of biotinylated antibodies for diagnostic assays.
Industry: It is used in affinity chromatography and pull-down assays to isolate and study specific biomolecules
Mecanismo De Acción
The mechanism of action of NHS-PEG24-biotin involves the formation of a stable amide bond between the NHS ester and a primary amine. The biotin moiety then interacts with avidin or streptavidin, forming a strong non-covalent bond. This interaction is utilized in various applications, such as labeling, detection, and purification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
NHS-PEG4-biotin: Similar in structure but with a shorter PEG spacer.
NHS-LC-biotin: Contains a longer spacer arm but lacks the PEG component.
Uniqueness
NHS-PEG24-biotin is unique due to its long PEG spacer, which imparts high water solubility and reduces non-specific binding. This makes it particularly useful in applications where solubility and reduced aggregation are critical .
Propiedades
Fórmula molecular |
C65H120N4O30S |
|---|---|
Peso molecular |
1469.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74) |
Clave InChI |
FWKPYGZMJFADHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045214.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)


![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)


![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)


